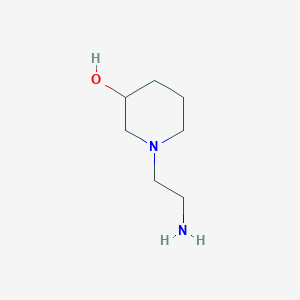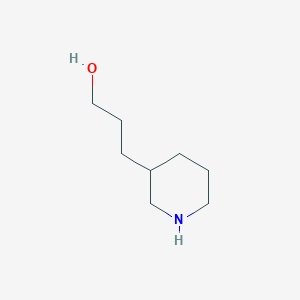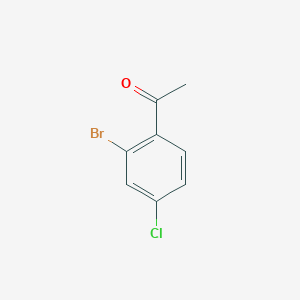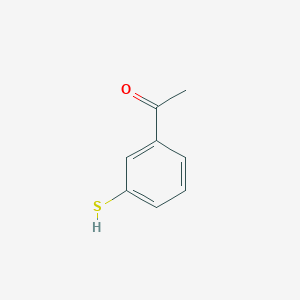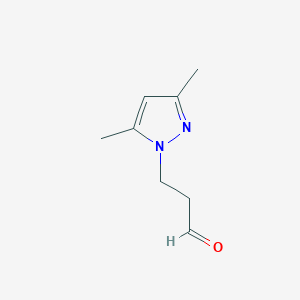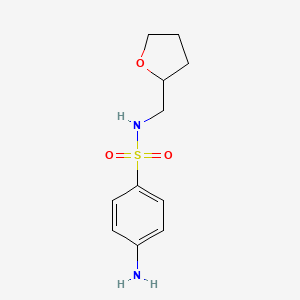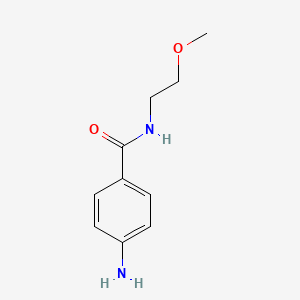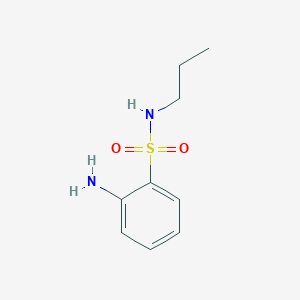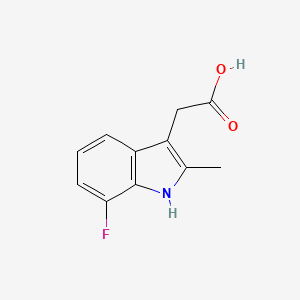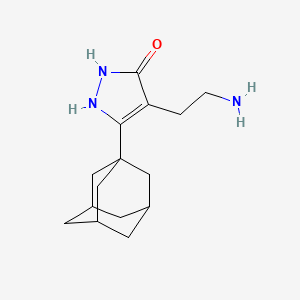
5-(1-金刚烷基)-4-(2-氨基乙基)-1,2-二氢-3H-吡唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of adamantyl-substituted pyrazolones involves the reaction of ethyl 3-(1-adamantyl)-3-oxopropanoate with various hydrazine derivatives and hydroxylamine hydrochloride. This process leads to the formation of 1-substituted 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol-5-ones and 3-(1-adamantyl)-4,5-dihydroisoxazol-5-one. Further chemical transformations include nitrosation with sodium nitrite in acetic acid, which yields 4-hydroxyimino derivatives. Additionally, condensation reactions with aromatic and heterocyclic aldehydes result in products at position 4 of the heteroring .
Molecular Structure Analysis
The molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles have been explored using solid-state NMR spectroscopy and X-ray crystallography. The presence of the 1-adamantyl group influences the structure and proton transfer dynamics of these compounds. For example, compound 2 forms a long chain of hydrogen-bonded molecules without proton transfer, while compound 3 may exhibit proton transfer despite being a 'catemer'. The quasi-spherical shape of the 1-adamantyl substituent and its solid-state plasticity are thought to lower the activation energies for proton transfer in compounds 4 and 5. The crystal structure of compound 2 has been determined, showing chains of hydrogen-bonded molecules with a 1:1 ratio of tautomers .
Chemical Reactions Analysis
The chemical reactivity of adamantyl-substituted pyrazolones includes nitrosation and condensation reactions. Nitrosation with sodium nitrite leads to 4-hydroxyimino derivatives, while condensation with aldehydes forms products at the 4-position of the heterocyclic ring. These reactions expand the chemical diversity of the adamantyl-substituted pyrazolones and may influence their physical properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, a related pyrazolone derivative, have been characterized by X-ray diffraction. The crystal structure reveals intermolecular hydrogen bonding between NH2 and C=O groups, forming a network with adjacent molecules. The compound crystallizes in the P21/a space group with specific lattice parameters, indicating the presence of a predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications .
科学研究应用
分子结构和动力学
类似于 5-(1-金刚烷基)-4-(2-氨基乙基)-1,2-二氢-3H-吡唑-3-酮的化合物的分子结构和动力学已得到广泛研究。例如,Claramunt 等人(2000 年)和 Claramunt 等人(1997 年)探索了 3(5)-(1-金刚烷基)吡唑的分子结构,揭示了对它们的合成和互变异构形式以及它们在固态和溶液中的动力学和氢键的见解 (Claramunt、López、García、Pierrot、Giorgi 和 Elguero,2000 年) (Claramunt、María、Forfar、Aguilar‐Parrilla、Minguet-Bonvehí、Klein、Limbach、Foces-Foces、Llamas-Saiz 和 Elguero,1997 年).
杂环的合成
Makarova、Zemtsova 和 Moiseev(2001 年)探索了从相关化合物的钠盐合成各种杂环,包括 5-(1-金刚烷基)吡唑 (Makarova、Zemtsova 和 Moiseev,2001 年)。这突出了该化合物在创建多样化的杂环结构中的效用。
灵活的合成和配体应用
Grotjahn 等人(2002 年)开发了具有功能化侧链的吡唑的合成方法,其中金刚烷基的存在,如 5-(1-金刚烷基)吡唑,在为氢键和配位化学中的潜在应用创建配体中起着至关重要的作用 (Grotjahn、Van、Combs、Lev、Schneider、Rideout、Meyer、Hernandez 和 Mejorado,2002 年).
化学转化
Bormasheva、Kon’kov 和 Moiseev(2010 年)的研究包括合成金刚烷基取代的吡唑酮及其导致各种衍生物的反应。这项工作显示了此类化合物在化学转化中的多功能性 (Bormasheva、Kon’kov 和 Moiseev,2010 年).
吡唑的金刚烷化
Gavrilov 等人(2001 年)研究了吡唑的金刚烷化,展示了如何将金刚烷基引入吡唑结构,这与理解 5-(1-金刚烷基)吡唑等化合物的合成途径有关 (Gavrilov、Golod、Kachala 和 Ugrak,2001 年).
晶体几何和核磁共振波谱
Cabildo 等人(1985 年)研究了 1-(1-金刚烷基)吡唑的晶体几何和核磁共振波谱,提供了金刚烷基在吡唑环中构象和相互作用的基本见解 (Cabildo、Claramunt、Sanz、Foces-Foces、Cano、Catalán 和 Elguero,1985 年).
属性
IUPAC Name |
5-(1-adamantyl)-4-(2-aminoethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-2-1-12-13(17-18-14(12)19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8,16H2,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQYJWORWKYFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C(=O)NN4)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)
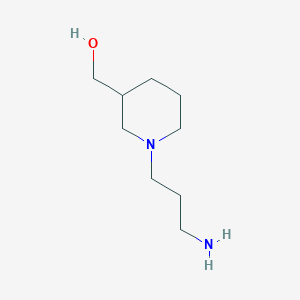
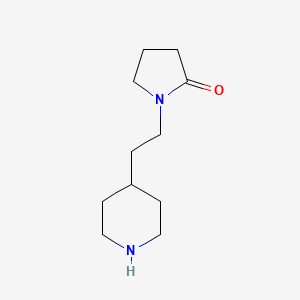
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
